molecular formula C9H12N2O2 B8581400 4-methoxy-N-methylbenzohydrazide CAS No. 14908-48-6

4-methoxy-N-methylbenzohydrazide

Cat. No. B8581400
CAS RN: 14908-48-6
M. Wt: 180.20 g/mol
InChI Key: SNAVXKCUXRIXIE-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

Tetrahydrofuran (40 ml) was added to lithium aluminumhydride (1.94 g), the mixture was heated and stirred gently under an argon atmosphere, and a solution (10 ml) of 4-methoxybenzoic acid N-methyl hydrazide (4.78 g) prepared in the Step 14-1-1 in THF was added thereto. The resulting mixture was further stirred for 15 hours under heat reflux. The mixture was allowed to cool to a room temperature, and then water (2 ml) and a 1-N sodium hydroxide aqueous solution (7.5 ml) were added dropwise to the mixture. The reaction solution was filtered through a celite, and the filtrate was concentrated under a reduced pressure. The concentrate was purified by silica gel column chromatography (dichloromethane:methanol=50:1) to give the title compound (2.27 g, 45%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[Li].[CH3:2][N:3]([C:5](=O)[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)[NH2:4].O.[OH-].[Na+]>C1COCC1>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][N:3]([CH3:2])[NH2:4])=[CH:7][CH:8]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CN(N)C(C1=CC=C(C=C1)OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred gently under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting mixture was further stirred for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through a celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (dichloromethane:methanol=50:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN(N)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.